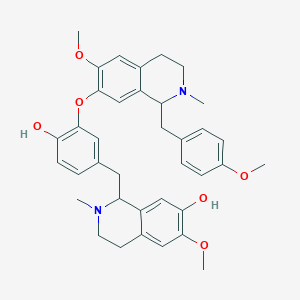

Isoliensinine

Übersicht

Beschreibung

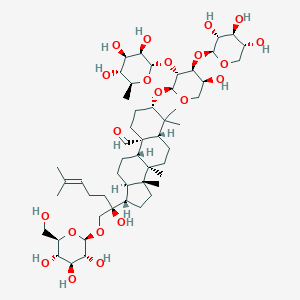

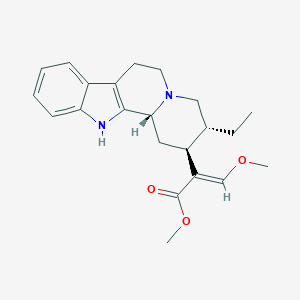

Isoliensinine is a bisbenzylisoquinoline alkaloid isolated from Nelumbo nucifera Gaertn . It exerts a variety of beneficial effects, such as antitumor, cardioprotective, antioxidant, antidepressant, and anti-HIV effects, and ameliorates T2DM with hyperlipidemia and Alzheimer’s disease .

Molecular Structure Analysis

Isoliensinine is a member of isoquinolines . Its molecular formula is C37H42N2O6 .Chemical Reactions Analysis

Isoliensinine and its analogues liensinine and neferine are major alkaloids in the seed embryo of lotus (Nelumbo nucifera) and exhibit potential anti-cancer activity .Physical And Chemical Properties Analysis

The molecular weight of isoliensinine is 610.74 g/mol . A major limitation of isoliensinine is its poor solubility in aqueous media .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Isoliensinine exhibits promising antitumor activity. Research suggests that it induces apoptosis (programmed cell death) in cancer cells, particularly in triple-negative breast cancer cells . Its mechanism of action involves activating the AMPK–TSC2–mTOR signaling pathway, which regulates cell growth and survival . Further investigations are needed to explore its potential as an anticancer agent.

Cardioprotective Effects

Studies have highlighted isoliensinine’s cardioprotective properties. It may help protect the heart from oxidative stress, inflammation, and ischemic injury. By modulating various pathways, including those related to calcium handling and mitochondrial function, isoliensinine could contribute to cardiovascular health .

Antioxidant Activity

Isoliensinine acts as an antioxidant, scavenging free radicals and reducing oxidative damage. Its ability to counteract oxidative stress makes it a potential therapeutic agent for conditions associated with oxidative imbalance .

Antidepressant Potential

Preclinical studies suggest that isoliensinine possesses antidepressant effects. It may influence neurotransmitter systems and neuroinflammation, providing a novel avenue for treating depression .

Anti-HIV Activity

Isoliensinine has demonstrated inhibitory effects against HIV. It interferes with viral replication and may be a valuable addition to antiretroviral therapy .

Management of Type 2 Diabetes Mellitus (T2DM) and Hyperlipidemia

Isoliensinine shows promise in ameliorating T2DM accompanied by hyperlipidemia. Its effects on glucose metabolism and lipid profiles warrant further investigation .

Wirkmechanismus

Isoliensinine is a bisbenzylisoquinoline alkaloid isolated from Nelumbo nucifera Gaertn, known for its wide range of beneficial effects .

Target of Action

Isoliensinine has been found to target multiple pathways in the body. It has shown antitumor activity, cardioprotective effects, antioxidant properties, antidepressant effects, and anti-HIV effects . It also ameliorates Type 2 Diabetes Mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .

Mode of Action

Isoliensinine interacts with its targets in various ways. For instance, it has been reported to induce autophagy by activating the AMPK–TSC2–mTOR signaling pathway in cervical cancer . This interaction leads to changes in the cell, such as the induction of autophagy, which is a cellular process involved in the degradation and recycling of cellular components.

Biochemical Pathways

Isoliensinine affects several biochemical pathways. The activation of the AMPK–TSC2–mTOR signaling pathway is one such example . This pathway is crucial for cellular energy homeostasis and plays a significant role in cancer biology. By activating this pathway, isoliensinine can induce autophagy, a process that can lead to cell death in cancer cells .

Pharmacokinetics

The pharmacokinetics of isoliensinine involve its absorption, distribution, metabolism, and excretion (ADME). It has been suggested that isoliensinine is mainly metabolized in the liver through N-demethylation . A major limitation of isoliensinine is its poor solubility in aqueous media, which can affect its bioavailability .

Result of Action

The action of isoliensinine results in a variety of molecular and cellular effects. For instance, it has been reported to have antitumor activity, showing growth inhibition and significant anti-migration activity in prostate cancer cells . It induces apoptosis and autophagy by activating cleaved caspase-9, cleaved PAPR, Bax, LC3B-II, but decreased Bcl-2 and PARP protein expression in LNCaP cells 24 hours after treatments .

Action Environment

The action, efficacy, and stability of isoliensinine can be influenced by various environmental factors. For example, its poor solubility in aqueous media can limit its effectiveness . Therefore, the development of novel efficient and low-toxicity derivatives of isoliensinine that can overcome this limitation is an area of ongoing research .

Safety and Hazards

Zukünftige Richtungen

Considering its advantages and limitations, isoliensinine can be used as a lead compound to develop novel efficient and low-toxicity derivatives . The available literature indicates that isoliensinine displays “drug-like” potential . Additionally, there are many related issues and novel mechanisms that need to be explored .

Eigenschaften

IUPAC Name |

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXZTKPPINUKN-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218346 | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoliensinine | |

CAS RN |

6817-41-0 | |

| Record name | (+)-Isoliensinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliensinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

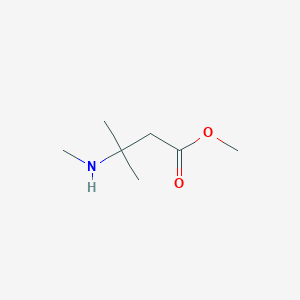

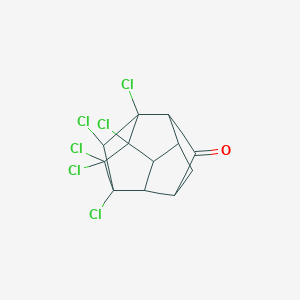

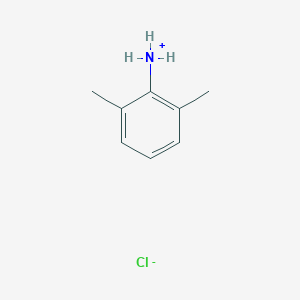

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does isoliensinine exert its anti-cancer effects?

A1: Isoliensinine demonstrates anti-cancer activity through multiple mechanisms. [] It has been shown to induce cell cycle arrest at the G0/G1 phase in cervical cancer cells by upregulating p21 expression and downregulating CDK2 and cyclin E. [] Additionally, it promotes apoptosis by downregulating myeloid cell leukemia 1 expression and activating caspase-9. [] Isoliensinine also inhibits the AKT/GSK3α signaling pathway, further contributing to its anti-cancer effects. [, ] In prostate cancer cells, it inhibits 5-α-reductase and androgen receptor expression via the PI3K/AKT pathway, leading to growth inhibition, anti-migration activity, and the induction of apoptosis and autophagy. []

Q2: What is the role of isoliensinine in mitigating pulmonary fibrosis?

A2: Isoliensinine demonstrates protective effects against paraquat-induced acute lung injury and pulmonary fibrosis. [] It achieves this by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content and alkaline phosphatase (ALP) activity. [] Isoliensinine also reduces hydroxyproline content and suppresses the expression of transforming growth factor β1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2), key players in fibrosis development. [, ]

Q3: How does isoliensinine impact renal fibrosis?

A3: Isoliensinine exhibits promising therapeutic potential for renal interstitial fibrosis (RIF). [] Studies in spontaneously hypertensive rats (SHRs) indicate that it ameliorates renal injury and collagen deposition, partially by inhibiting the TGF-β1/Smad2/3 signaling pathway. [] This inhibition contributes to its ability to reduce fibrosis and protect against renal damage. []

Q4: What is the molecular formula and weight of isoliensinine?

A4: The molecular formula of isoliensinine is C38H42N2O6, and its molecular weight is 622.76 g/mol. [, ]

Q5: What spectroscopic data is available for characterizing isoliensinine?

A5: Isoliensinine's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including its functional groups and connectivity. [] H/D exchange studies combined with MS analysis have further enhanced the understanding of its fragmentation patterns. []

Q6: What is known about the absorption and distribution of isoliensinine?

A6: Isoliensinine exhibits a rapid distribution into various organs, with the highest concentrations observed in the liver, followed by the lung, kidney, and heart. [] It exhibits double absorption peaks after oral administration in rats, suggesting a complex absorption process. []

Q7: What are the major metabolic pathways of isoliensinine?

A7: The primary metabolic pathways of isoliensinine involve N-demethylation and O-demethylation, primarily occurring in the liver. [, ] These processes lead to the formation of metabolites like liensinine, desmethyl-liensinine, and desmethyl-isoliensinine. [, ]

Q8: What in vitro models have been used to study the effects of isoliensinine?

A8: Various cell lines have been employed to investigate the biological activities of isoliensinine, including:

- Cancer cell lines: Siha, HeLa, Caski, and C33A cervical cancer cells; [] HCT-15 colorectal cancer cells; [, ] LNCaP prostate cancer cells []

- Other cell lines: PC12 cells for Alzheimer's disease; [] porcine coronary arterial smooth muscle cells (CASMCs) for cardiovascular effects [, ]; microglial cells for neuroinflammation []; osteoclasts for osteoporosis [].

Q9: What in vivo models have been used to study the effects of isoliensinine?

A9: Animal models have been crucial in evaluating the therapeutic potential of isoliensinine. Key models include:

- Spontaneously hypertensive rats (SHRs): Used to investigate isoliensinine's effect on renal fibrosis and hypertension. [, ]

- Paraquat-induced lung injury models: Assess the protective effects of isoliensinine against acute lung injury and pulmonary fibrosis. []

- Bleomycin-induced pulmonary fibrosis models: Evaluate the anti-fibrotic activity of isoliensinine in the lungs. []

- Ovariectomized (OVX) mice: Used to assess the potential of isoliensinine as a treatment for osteoporosis. []

- Two-kidney, one-clip (2K1C) hypertensive rats: Used to study the effects of isoliensinine on left ventricular hypertrophy. []

Q10: What analytical methods are used to quantify isoliensinine?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV) detectors and fluorescence detectors (FD), is commonly employed for the quantitative analysis of isoliensinine. [, , ] LC-MS techniques have also been utilized for both quantification and metabolite identification. [, ]

Q11: What methods are used to isolate and purify isoliensinine?

A11: Several techniques have been employed for the isolation and purification of isoliensinine:

- High-speed counter-current chromatography (HSCCC): This method is highly efficient in separating and purifying isoliensinine from Nelumbo nucifera Gaertn extracts. [, ]

- Macroporous adsorption resins: Used for the preliminary separation and enrichment of isoliensinine. [, ]

- Double-column adsorption chromatography: A combination of macroporous adsorption and cation exchange resins for enhanced purification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)